Superior Binding Affinity at β2-Adrenoceptors Distinguishes Isoproterenol from Endogenous Catecholamines
DL-Isoproterenol exhibits a significantly higher affinity for β2-adrenergic receptors compared to the endogenous agonists epinephrine and norepinephrine. In radioligand binding studies using rat lung membranes, the apparent Ki for isoproterenol was 2 nM, making it 1.5- to 3-fold more potent than epinephrine and 30- to 60-fold more potent than norepinephrine [1]. This substantial difference in receptor affinity underscores its utility as a potent, non-selective agonist for probing β2-AR function, where weaker endogenous ligands may not achieve maximal receptor occupancy or signaling activation.
| Evidence Dimension | Binding Affinity (Apparent Ki) |
|---|---|
| Target Compound Data | 2 nM (for (-)-isoproterenol) |
| Comparator Or Baseline | (-)-Epinephrine (3-6 nM); (-)-Norepinephrine (60-120 nM) |
| Quantified Difference | 1.5- to 3-fold stronger than epinephrine; 30- to 60-fold stronger than norepinephrine |
| Conditions | In vitro competition binding assay against [3H]epinephrine in rat lung membranes at 4°C |
Why This Matters
This data justifies the procurement of isoproterenol over endogenous ligands for experiments requiring maximal and consistent β2-AR activation, such as studies on bronchodilation or vasodilation, where epinephrine or norepinephrine would provide insufficient or variable receptor stimulation.
- [1] U'Prichard, D. C., & Snyder, S. H. (1978). (+/-)-[3H]Epinephrine and (-)[3H]dihydroalprenolol binding to beta1- and beta2-noradrenergic receptors in brain, heart, and lung membranes. The Journal of Biological Chemistry, 253(14), 5090–5102. View Source
